molecular formula C3H3N3 B1281966 3-Azidoprop-1-yne CAS No. 14989-89-0

3-Azidoprop-1-yne

Cat. No. B1281966
CAS RN: 14989-89-0
M. Wt: 81.08 g/mol
InChI Key: KNKSFTKZKDBSMH-UHFFFAOYSA-N
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Description

3-Azidoprop-1-yne, also known as propargyl azide, is a compound with the molecular formula C3H3N3 . It has a molecular weight of 81.07600 .

Scientific Research Applications

1. Dual Resistance to Antiretroviral Drugs

3-Azidoprop-1-yne, as a part of the structure of certain antiretroviral drugs like Zidovudine, plays a role in the therapy against HIV. Research has found that a polymorphism at codon 333 of HIV-1 reverse transcriptase can facilitate dual resistance to Zidovudine and l-2′,3′-Dideoxy-3′-Thiacytidine, indicating the complex interaction and resistance patterns in HIV treatment (Kemp et al., 1998).

2. Fluorescent Derivatives for Biochemical Analysis

The synthesis of fluorescent 1,2,3-triazole derivatives of 3′-deoxy-3-azidothymidine has been explored, demonstrating the utility of azido compounds in creating probes for biochemical research. These derivatives, containing a fluorenylmethyloxycarbonyl fluorescent fragment, aid in the spectral characterization of biochemical substances (Szafrański et al., 2015).

3. Mechanisms of Drug Toxicity and Resistance

Studies on 3'-Azido-3'-deoxythymidine, which includes the azide group, reveal its role in drug toxicity and resistance mechanisms. For instance, it has been shown to inhibit thymidine phosphorylation in mitochondria, potentially contributing to its hepatotoxicity (Lynx et al., 2006). Another study indicates that azidothymidine can cause genotoxicity, particularly to mitochondria, suggesting its impact on genetic stability and toxicity in cellular systems (Cooper & Lovett, 2011).

4. Novel Inhibitors of HIV

The development of novel inhibitors for HIV, utilizing the 3'-azido group of AZT, has been a significant area of research. The creation of 1,2,3-triazoles with potent activity against HIV-1 demonstrates the innovative use of azido compounds in antiviral drug design (Sirivolu et al., 2013).

5. Bioorthogonal Chemistry Applications

3-Azidoprop-1-yne's role in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), highlights its utility in specific biomolecule labeling. This application is crucial for various biological and biochemical studies (van Geel et al., 2012).

properties

IUPAC Name

3-azidoprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-2-3-5-6-4/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKSFTKZKDBSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536967
Record name 3-Azidoprop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidoprop-1-yne

CAS RN

14989-89-0
Record name 3-Azidoprop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Banert, M Hagedorn, A Müller - European Journal of Organic …, 2001 - Wiley Online Library
Propargyl isothiocyanates 3 and buta‐2,3‐dienyl isothiocyanates 20 were prepared conventionally from amines and thiophosgene, or by a new, one‐pot procedure using nucleophilic …
A MAGRI - 2021 - politesi.polimi.it
in italiano L’utilizzo dei solventi ricopre un ruolo strategico nell’ambito chimico. Per poter rispecchiare determinati criteri come biodegradabilità, non tossicità, disponibilità e possibilità di …
Number of citations: 0 www.politesi.polimi.it
N Flores-Gallegos - Chemical Physics Letters, 2018 - Elsevier
In this letter, we discuss an expression of the continuous fractal entropy. The expression proposed fulfills in a rigorous way the dimensionless criterion and it is strictly positive overall …
Number of citations: 4 www.sciencedirect.com

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